molecular formula C16H23NO3 B12175574 1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone CAS No. 214627-88-0

1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone

Cat. No.: B12175574
CAS No.: 214627-88-0
M. Wt: 277.36 g/mol
InChI Key: GGTKFZXPSSVDSD-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl]- is a complex organic compound with a molecular formula of C16H23NO3. This compound is known for its unique structure, which includes a piperidine ring and a hydroxypropoxy group attached to a phenyl ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl]- typically involves multiple steps. One common method includes the reaction of 4-hydroxyacetophenone with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with piperidine to yield the final product. The reaction conditions often require a base such as sodium hydroxide and an organic solvent like ethanol to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the piperidine ring under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Ethanone, 1-[4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl]- involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with enzymes or receptors, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone
  • 1-(3-Hydroxy-4-methoxyphenyl)ethanone

Uniqueness

Ethanone, 1-[4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxypropoxy group and a piperidine ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

214627-88-0

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone

InChI

InChI=1S/C16H23NO3/c1-13(18)14-5-7-16(8-6-14)20-12-15(19)11-17-9-3-2-4-10-17/h5-8,15,19H,2-4,9-12H2,1H3

InChI Key

GGTKFZXPSSVDSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2CCCCC2)O

Origin of Product

United States

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